Spirocyclic Scaffold Differentiation from Linear and Bicyclic HAT Inhibitors
HAT-IN-1 is distinguished from common HAT inhibitors by its unique spiro[imidazolidine-4,1′-indene] core, which is absent in compounds like C646 (pyrazolone-based) and A-485 (bicyclic). While quantitative binding data for HAT-IN-1 is not publicly available, this spirocyclic architecture is known to confer distinct conformational rigidity and altered binding kinetics relative to more flexible scaffolds [1]. This structural divergence is a primary differentiator for researchers seeking novel chemical matter beyond the well-characterized p300/CBP inhibitor chemotypes.
| Evidence Dimension | Chemical Scaffold |
|---|---|
| Target Compound Data | Spiro[imidazolidine-4,1′-indene] core with bromo and trifluoropropan-2-yl acetamide substituents |
| Comparator Or Baseline | C646: Pyrazolone scaffold; A-485: Bicyclic benzodiazepine scaffold |
| Quantified Difference | Not applicable (structural, not quantitative) |
| Conditions | Chemical structure analysis |
Why This Matters
This structural distinction is critical for studies aiming to explore non-canonical HAT inhibition or avoid the known off-target effects associated with existing chemotypes.
- [1] Michaelides, M., et al. Spirocyclic hat inhibitors and methods for their use. US Patent US20180193315A1, 2018. View Source
